molecular formula C26H26F3N3O3 B2817819 2-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione CAS No. 728036-67-7

2-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2817819
CAS No.: 728036-67-7
M. Wt: 485.507
InChI Key: RJNBTBXZQOLDBI-UHFFFAOYSA-N
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Description

2-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a trifluoromethyl group, a piperazine ring, and an isoindole structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the trifluoromethylphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Piperazine ring formation: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling reactions: The trifluoromethylphenyl group can be coupled with the piperazine ring using a carbonylation reaction.

    Isoindole formation: The final step involves the formation of the isoindole ring, which can be achieved through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinally, such compounds might be explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral activities.

Industry

Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with proteins or enzymes, altering their function. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the piperazine ring can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione: Similar in structure but with variations in the substituents.

    N-(3-(trifluoromethyl)phenyl)piperazine: Lacks the isoindole structure.

    1-(3-(trifluoromethyl)phenyl)piperazine: Similar but without the carbonyl and isoindole groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can confer unique biological and chemical properties.

Properties

IUPAC Name

2-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N3O3/c27-26(28,29)18-4-3-5-20(16-18)30-12-14-31(15-13-30)23(33)17-8-10-19(11-9-17)32-24(34)21-6-1-2-7-22(21)25(32)35/h3-5,8-11,16,21-22H,1-2,6-7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNBTBXZQOLDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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